4-甲基-3-三甲基锡基苯甲酸N-琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

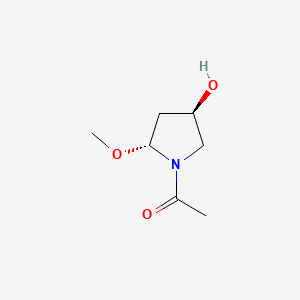

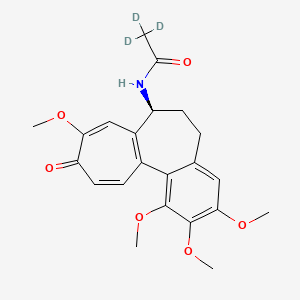

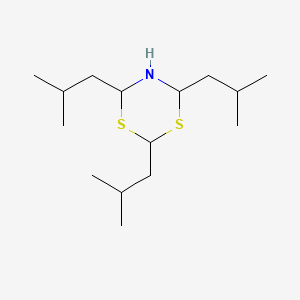

The compound “1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H19NO4Sn and a molecular weight of 396.03. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用

抗体标记

该化合物用于抗体标记 . 抗体标记是一种在生物研究中用于可视化、靶向和研究细胞或组织样本中蛋白质的技术。

单克隆抗体的放射性碘化

“4-甲基-3-三甲基锡基苯甲酸N-琥珀酰亚胺酯”用于单克隆抗体的放射性碘化 . 放射性碘化是指将碘放射性同位素连接到一个分子上的过程,在本例中,该分子是单克隆抗体。这通常是为了追踪抗体在生物系统中的分布,这在医学诊断和研究中非常有用。

蛋白质组学研究

该化合物是一种用于蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该化合物可以在该领域以多种方式使用,例如在蛋白质表达、相互作用和修饰的研究中。

未来方向

作用机制

Target of Action

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate, also known as 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione, is primarily used for antibody labeling and the radioiodination of monoclonal antibodies . The primary targets of this compound are therefore the antibodies that it labels.

Mode of Action

The compound acts as a linker molecule , covalently attaching to the antibody via its succinimidyl group. The trimethylstannyl group on the benzoate moiety allows for the subsequent introduction of a radioactive iodine isotope . This enables the labeled antibody to be used in HER2-targeted radionuclide therapy for cancers .

Biochemical Pathways

The compound does not directly participate in any biochemical pathways. Instead, it facilitates the delivery of radioiodinated antibodies to their targets. Once the labeled antibody binds to its target, the radioiodine isotope can emit radiation to kill the targeted cells .

Pharmacokinetics

The ADME properties of the compound are largely determined by the properties of the antibody to which it is attached. The compound itself is eliminated primarily via the kidneys . The biologic half-life of the compound in healthy subjects is about 8 hours .

Result of Action

The primary result of the compound’s action is the delivery of radioiodine to the target cells. This can result in the death of the targeted cells due to the emitted radiation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the nature of the solvent used in the synthesis of the compound can profoundly influence its ability to synthesize high activity levels of the compound . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C .

生化分析

Biochemical Properties

The role of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate in biochemical reactions is primarily related to its use in antibody labeling. It interacts with enzymes, proteins, and other biomolecules in a way that allows it to attach to these entities, thereby enabling the tracking and identification of these molecules in various biochemical assays .

Cellular Effects

The effects of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate on cells are largely dependent on the specific biomolecules it is attached to. By labeling these molecules, it can influence cell function by providing a means to track and study various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate at the molecular level involves its ability to bind to biomolecules, such as antibodies. This binding allows it to act as a marker, enabling the tracking and study of these molecules in various biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate remains stable under appropriate storage conditions, which include being hygroscopic and stored in a -20°C freezer under an inert atmosphere . Long-term effects on cellular function would be dependent on the specific biomolecules it is attached to and the nature of the experiments being conducted .

Dosage Effects in Animal Models

The effects of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate in animal models would be dependent on the specific biomolecules it is attached to and the nature of the studies being conducted. As it is primarily used as a labeling agent, any observed effects would likely be related to the biomolecules it is tracking rather than the compound itself .

Metabolic Pathways

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Any involvement in metabolic pathways would be indirect and related to the specific biomolecules it is attached to .

Transport and Distribution

The transport and distribution of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate within cells and tissues would be dependent on the specific biomolecules it is attached to. As a labeling agent, it would follow the transport and distribution patterns of these biomolecules .

Subcellular Localization

The subcellular localization of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate would be dependent on the specific biomolecules it is attached to. As a labeling agent, it would localize to the same subcellular compartments as these biomolecules .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-trimethylstannylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NO4.3CH3.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;;;;/h2,4-5H,6-7H2,1H3;3*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKWBOQRWXOGAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662194 |

Source

|

| Record name | 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260152-46-2 |

Source

|

| Record name | 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)